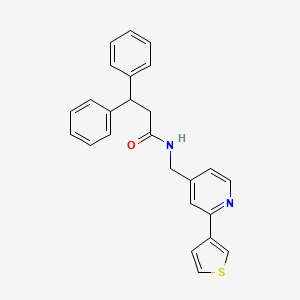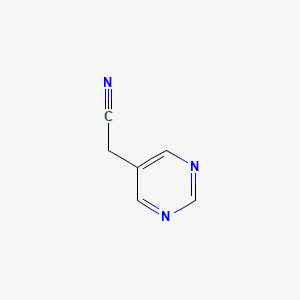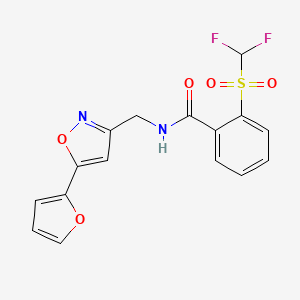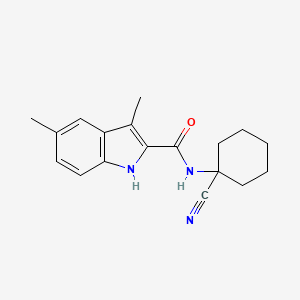
N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide” seems to be a complex organic compound. The name suggests that it contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also appears to have nitro groups and a hydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinoline ring, nitro groups, and hydrazide group. These functional groups would likely contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro groups could potentially make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimycobacterial Agents
One notable application of sulfonamide derivatives is their use as antimycobacterial agents. A study demonstrated that thiol-activated sources of sulfur dioxide (SO₂), including sulfonamides with tunable release profiles, exhibit significant potency against Mycobacterium tuberculosis, with some compounds showing higher efficacy than clinical agents like isoniazid (Malwal et al., 2012).
Catalysis and Organic Synthesis
Research has shown that sulfonohydrazides can be used in catalytic processes to achieve carbon–carbon double-bond formation. An example includes the direct arylvinylation of (quinolin-8-yl)methanone with N′-benzylidene-4-methylbenzenesulfonohydrazide through a rhodium-catalyzed reaction, yielding high-value organic compounds with potential applications in pharmaceuticals and materials science (Zhang, Wang, & Wang, 2013).
Material Science
In the realm of material science, sulfonohydrazide derivatives have been synthesized and characterized for their structural properties and potential in nonlinear optical (NLO) applications. For instance, the synthesis and structural characterization of organic compounds for NLO behaviors highlight the utility of these compounds in developing new optical materials (Boukabcha et al., 2019).
Corrosion Inhibition
Another significant application is in corrosion science, where certain quinoline derivatives, including those related to sulfonohydrazides, are effective as corrosion inhibitors for metals in acidic solutions. These compounds adsorb onto metal surfaces, offering protection against corrosion, which is crucial for industrial applications (Saliyan & Adhikari, 2008).
Antimicrobial Activity
Sulfonohydrazide derivatives have been investigated for their antimicrobial properties, with several studies indicating their efficacy against various bacterial and fungal strains. This includes the development of novel compounds with significant antimicrobial activities, which could lead to new treatments for infectious diseases (Ghiya & Joshi, 2016).
Propiedades
IUPAC Name |
N'-(5,7-dinitroquinolin-8-yl)-4-methylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O6S/c1-10-4-6-11(7-5-10)28(26,27)19-18-16-14(21(24)25)9-13(20(22)23)12-3-2-8-17-15(12)16/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOJOOVOZXYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)
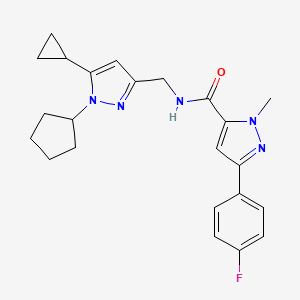

![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2647008.png)
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2647009.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)
